
5-Fluoro-6-(2,2,2-trifluoroethoxy)dihydropyrimidine-2,4(1H,3H)-dione
Cat. No. B8516515
Key on ui cas rn:
59894-45-0
M. Wt: 230.12 g/mol
InChI Key: VJLRSFQSZBCQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03954759
Procedure details


0.43 g of 5-fluoro-6-(2,2,2-trifluoroethoxy)-5,6-dihydrouracil obtained in Example 2B was placed in a reflux flask and then 1 ml of concentrated HCl was added to the flask. When the flask contents were brought to refluxing conditions, precipitation of a solid occurred. The flask was cooled to 0°C, and the contents were filtered and washed with acetone, producing 0.12 g of 5-fluorouracil.
Quantity
0.43 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]1[CH:7](OCC(F)(F)F)[NH:6][C:5](=[O:14])[NH:4][C:3]1=[O:15].Cl>>[F:1][C:2]1[C:3](=[O:15])[NH:4][C:5](=[O:14])[NH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.43 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1C(NC(NC1OCC(F)(F)F)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to refluxing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
conditions, precipitation of a solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the contents were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.12 g | |
| YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
